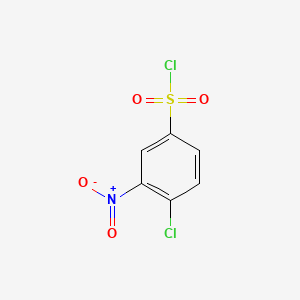
4-氯-3-硝基苯磺酰氯
概述
描述
4-Chloro-3-nitrobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in different fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring that is further substituted with chlorine and nitro groups at the 4 and 3 positions, respectively. This structure confers reactivity that can be exploited in chemical synthesis to produce a range of sulfonamide derivatives with diverse biological activities .
Synthesis Analysis
The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride derivatives can be achieved through various chemical reactions. For instance, a series of new sulfonamide derivatives were synthesized from 4-chloro-3-nitrobenzenesulfonyl chloride by reacting with different amino acid esters and amines, yielding high yields of the desired products . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which was prepared using a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide .
Molecular Structure Analysis
The molecular structure of complexes derived from 4-chloro-3-nitrobenzenesulfonyl chloride has been elucidated using various techniques. For example, the structure of a nickel complex with 4-chloro-2-nitrobenzenesulfonamide was determined by X-ray diffraction, revealing a distorted octahedral coordination geometry around the nickel ion . Similarly, the structure of a copper complex with 4-chloro-2-nitrobenzenesulfonamide was proposed to have a distorted square planar geometry based on DFT calculations .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions due to its reactive sulfonyl chloride group. For instance, the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride resulted in the formation of chloropyridinium chloride and other products, indicating the versatility of reactions involving nitrobenzenesulfonyl chloride derivatives . Photooxidation of 4-chloroaniline and related compounds in the presence of light and oxygen can lead to the formation of nitroso- and nitro-products, demonstrating the susceptibility of chloroaniline derivatives to oxidative transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-3-nitrobenzenesulfonyl chloride and its derivatives can be characterized using spectroscopic and thermogravimetric methods. For example, the spectroscopic properties of nickel and zinc complexes with 4-chloro-2-nitrobenzenesulfonamide were investigated using NMR, vibrational, and electronic spectroscopy, supported by theoretical calculations . The thermal behavior of these complexes was studied using thermogravimetric analyses, providing insights into their stability and decomposition patterns . Additionally, the crystal structure of 4-chloronitrobenzene exhibits orientational disorder, which is indicative of the dynamic behavior of the molecule in the solid state .
科学研究应用
合成和衍生
4-氯-3-硝基苯磺酰氯广泛用于合成各种化合物。例如,它已被用于绿色合成3-硝基苯磺酰氯,这是反应性染料中的关键中间体,显示出高产率和降低环境影响(Chen Zhong-xiu, 2009)。此外,这种化合物已被用于增加液相色谱-质谱法中雌激素的检测响应,改善生物体液中雌激素的定量(T. Higashi et al., 2006)。
杀虫剂和药物的合成
它还在合成杀虫剂的关键中间体方面发挥作用,如杜晓华等人开发了一种合成2-氯-4-氟-5-硝基苯磺酰氯的替代途径(Xiao-hua Du et al., 2005)。在药物研究中,它已被用于合成氯吡格雷,一种抗血小板药物(Yinghua Li et al., 2012)。
固相合成
该化合物在固相合成中应用广泛。Veronika Fülöpová和M. Soural强调了其在制备聚合物支持的苯磺酰胺作为各种化学转化的关键中间体中的用途(Veronika Fülöpová & M. Soural, 2015)。
生物膜抑制和抗菌活性
最近的研究探讨了其在生物医学应用中的潜力。M. Abbasi和同事合成了4-硝基苯磺酰氯的衍生物,表现出对细菌生物膜的抑制作用,展示了其在应对细菌耐药性方面的潜力(M. Abbasi et al., 2020)。此外,K. Kumar和团队的研究揭示了4-氯-3-硝基苯磺酰胺的衍生物显示出显著的抗菌活性,为新的抗菌剂开辟了途径(K. Kumar et al., 2020)。
安全和危害
4-Chloro-3-nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .
属性
IUPAC Name |
4-chloro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWNAJIUKSTYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059148 | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzenesulfonyl chloride | |
CAS RN |
97-08-5 | |
| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

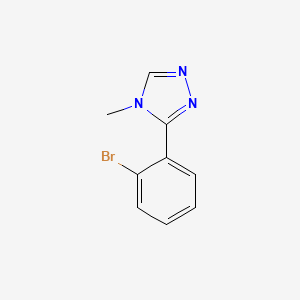



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)

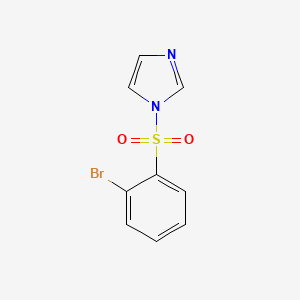

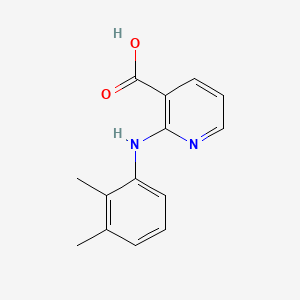
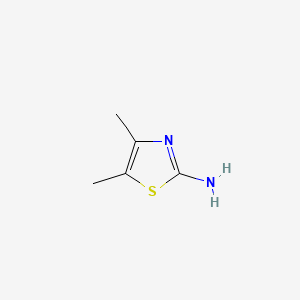



![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)